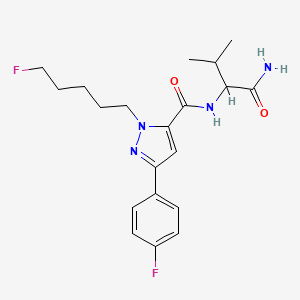
1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, also known as HMBME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMBME is a ketone that belongs to the class of phenylpropanoids and is derived from the plant species Piper methysticum, commonly known as kava.
Wirkmechanismus
The mechanism of action of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is not fully understood; however, it is believed to modulate the activity of GABA receptors in the brain, leading to its anxiolytic and analgesic effects. 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one can inhibit the production of inflammatory cytokines such as TNF-α and IL-6. 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has also been shown to reduce the production of reactive oxygen species (ROS), leading to its antioxidant effects. In vivo studies have shown that 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one can reduce pain and anxiety in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has several advantages for lab experiments. It is a natural compound that can be easily synthesized from kava, making it readily available for research. 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has also been shown to have low toxicity, making it safe for use in animal studies. However, there are some limitations to using 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dose and route of administration.
Zukünftige Richtungen
There are several future directions for research on 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. One area of interest is the potential use of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one in animal models of Alzheimer's and Parkinson's disease. Another area of interest is the potential use of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one as a natural preservative in the food and cosmetic industries. Further studies are needed to determine the optimal concentration of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one for use as a preservative. Additionally, further studies are needed to determine the long-term effects of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one on human health.
Synthesemethoden
The synthesis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one involves the extraction of kavalactones from the roots of the kava plant. The kavalactones are then purified and subjected to chemical reactions to form 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. The synthesis method has been optimized to produce high yields of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one with high purity.
Wissenschaftliche Forschungsanwendungen
1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has been extensively studied for its potential application in various fields, including medicine, pharmacology, and agriculture. In medicine, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pharmacology, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has been shown to have antioxidant properties and has been used as a natural preservative in food and cosmetic industries. In agriculture, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has been studied for its potential use as a natural pesticide.
Eigenschaften
IUPAC Name |
1-[3-(1-hydroxy-3-methylbutyl)-4-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-9(2)7-13(16)12-8-11(10(3)15)5-6-14(12)17-4/h5-6,8-9,13,16H,7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMLLBCTPPDIRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=C(C=CC(=C1)C(=O)C)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


